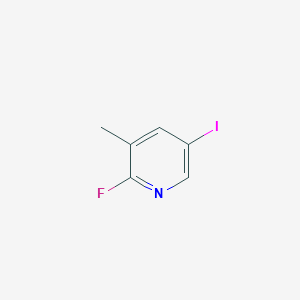

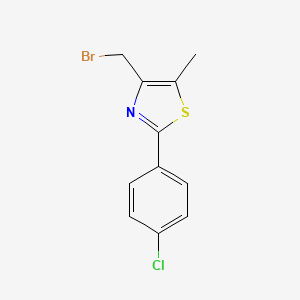

4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

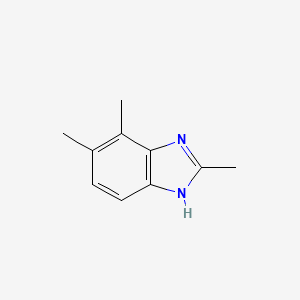

The compound "4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole" is a thiazole derivative, which is a class of heterocyclic compounds featuring a sulfur atom and a nitrogen atom in a five-membered ring. Thiazole derivatives are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives can involve various strategies, including bromination and cycloaddition reactions. For instance, the synthesis of a related compound, 4-(Bromomethyl)-5-(dibromomethyl)thiazole, was achieved by bromination of 4,5-dimethylthiazole with N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator . This method could potentially be adapted for the synthesis of "4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole" by modifying the starting materials and reaction conditions.

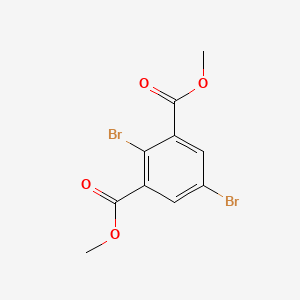

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using single-crystal X-ray diffraction, which revealed its orthorhombic space group and unit cell parameters . Density functional theory (DFT) calculations can also provide insights into the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including cycloadditions, which are useful for creating complex molecular architectures. The trapping of thiazole intermediates with dienophiles can lead to the formation of diverse heterocyclic compounds . Additionally, the reactivity of the bromomethyl group in thiazole derivatives can be exploited for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

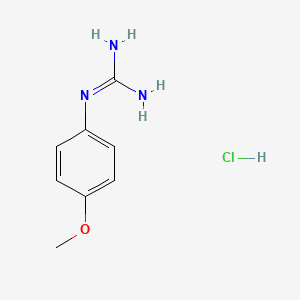

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms, like chlorine and bromine, can significantly affect these properties. The anti-inflammatory and analgesic activities of some 2-amino-4-(4-chlorophenyl) thiazole derivatives have been reported, indicating the potential pharmacological relevance of these compounds . The antimicrobial activity of related compounds has also been evaluated, suggesting their utility in the development of new therapeutic agents .

Aplicaciones Científicas De Investigación

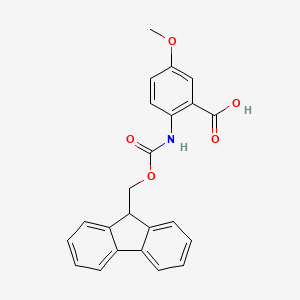

Synthesis and Pharmacological Applications

- Synthesis and Anti-Inflammatory Activities : The compound has been used in the synthesis of new substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters, showing good anti-inflammatory and analgesic activities (Attimarad & Bagavant, 1999).

- Antiviral Applications : Derivatives of the compound have been synthesized and tested against yellow fever virus, with some showing improved antiviral potencies and metabolic stabilities (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).

Chemical Synthesis and Characterization

- Regioselective Halogenation : The compound has been used in regioselective halogenation methods to obtain 4-halomethyl-5-methyl-2-aryl-1,3-thiazoles, offering an efficient method for synthesis (Yamane, Mitsudera, & Shundoh, 2004).

- Organic Ionic Liquids : Thiazolium-ion-based organic ionic liquids have been created using 4- and 5-methyl thiazole derivatives, promoting benzoin condensation in organic synthesis (Davis & Forrester, 1999).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : 2-amino-4-(4-chlorophenyl)-thiazole, a related compound, has been studied for its corrosion inhibition performances against iron, using quantum chemical parameters and molecular dynamics simulations (Kaya et al., 2016).

Direcciones Futuras

Future research could focus on elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties of “4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole”. This would provide valuable information for potential applications of this compound .

Propiedades

IUPAC Name |

4-(bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClNS/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPHJXBYQLPTAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627306 |

Source

|

| Record name | 4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole | |

CAS RN |

113264-72-5 |

Source

|

| Record name | 4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)

![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)